molecular formula C11H20O B094395 10-Undecenal CAS No. 112-45-8

10-Undecenal

Cat. No. B094395
CAS RN: 112-45-8
M. Wt: 168.28 g/mol
InChI Key: OFHHDSQXFXLTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Undecenal is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is a molecule that can be associated with micelles and polymers, as seen in the research on poly(sodium 10-undecenoate) and its ability to associate with substrate molecules . The compound has been involved in the synthesis of polymers with specific thermal properties and crystalline structures , and it has been used in the creation of nanocomposites with enhanced structural stability . Additionally, 10-undecenal has been a subject in the study of electrochemical polymerization and in transfer-hydrogenation reactions .

Synthesis Analysis

The synthesis of polymers derived from 10-undecenal has been explored through various methods. Metallocene-catalyzed polymerization has been used to create poly(10-undecene-1-ol)s, which are precursors for potential polar macromonomers . The copolymerization of ethylene and 10-undecen-1-ol using a montmorillonite-intercalated metallocene catalyst has been reported to produce nanocomposites with enhanced structural stability . Furthermore, the electrochemical polymerization of 10-undecenoic acid has been studied, leading to the formation of crosslinked polymers .

Molecular Structure Analysis

The molecular structure of polymers derived from 10-undecenal has been characterized using various techniques. Dynamic Scanning Calorimetry (DSC), Temperature-Modulated DSC (MDSC), Fourier Transform Infrared Spectroscopy (FTIR), and Wide-Angle X-ray Scattering (WAXS) have been employed to study the thermal properties and crystalline structure of poly(10-undecene-1-ol)s . These studies have revealed that the polymers crystallize primarily at their side chains and form smectic layer structures .

Chemical Reactions Analysis

10-Undecenal has been involved in several chemical reactions, including transfer-hydrogenation reactions of ketones/aldehydes and one-pot cross-metathesis/transfer hydrogenation reactions in water media . The telomerization of 10-undecenol with alkyl hydrogenphosphonate has also been studied, which allows the synthesis of telomers with different molecular weights . These reactions demonstrate the versatility of 10-undecenal as a reactant in the synthesis of various compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from 10-undecenal have been extensively studied. The impact of 10-undecenal PVA acetalization on the macromolecular organization and viscosity of aqueous solutions has been investigated, showing significant modifications in polymer-polymer interactions and an increase in solution viscosity . The thermal properties and crystalline structure of poly(10-undecene-1-ol)s have been characterized, indicating that tacticity influences the crystallinity of the polymers . Additionally, the structural stability of polyethylene/montmorillonite nanocomposites synthesized from 10-undecen-1-ol has been enhanced compared to neat PE-based ones .

Scientific Research Applications

  • Catalysis and Organic Synthesis : 10-Undecenal has been used in transfer-hydrogenation reactions of various ketones/aldehydes and in one-pot cross-metathesis/transfer hydrogenation reactions in water media, demonstrating its versatility in organic synthesis (Öztürk & Öztürk, 2020).

  • Polymer Science : It has been transformed into aldol condensation products and polymerized using acyclic diene metathesis, creating polymers with potential applications in material sciences (Kreye, Tóth, & Meier, 2011).

  • Flavor and Fragrance Industry : 10-Undecenal glycol acetal was synthesized and found to impart a characteristic flavor of brewing sweetness to cigarettes, while reducing smoke irritation and improving smoking quality (Bian Rui-Fang et al., 2005).

  • Chemical Synthesis : The synthesis of 10-Undecenal glycol acetal catalyzed by vitamin C has been explored, indicating the potential for using less toxic and more environmentally friendly catalysts in chemical reactions (Xu Zhao-hui, 2011).

  • Macromolecular and Surface Science : The acetalization of 10-undecenal with polyvinyl alcohol (PVA) impacts the macromolecular organization and viscosity of aqueous solutions, revealing its significance in modifying polymer properties (Piluso et al., 2018).

  • Perfumery : It has been synthesized through Rosenmund reduction, a process significant in the perfume industry, especially for creating important perfumery aldehydes (Yadav & Chandalia, 1997).

  • Pheromone Studies : Structurally similar compounds to 10-Undecenal, such as (Z)-4-undecenal, have been identified as volatile pheromones in species-specific communication in insects like the vinegar fly Drosophila melanogaster (Becher et al., 2017).

  • Metallocene-Catalyzed Polymerization : Studies on metallocene-catalyzed polymerization of 10-undecene-1-ol, a related compound, demonstrate its potential in creating polar macromonomers for diverse applications (Schulze et al., 2010).

  • Antifungal and Antibacterial Applications : 10-Undecen-1-yl-thiopseudourea iodide, a derivative, exhibits antifungal and antibacterial properties for topical use, combined with anti-inflammatory action, demonstrating its medical applications (Ercoli, Arbona, & Tabernero, 1971).

Safety And Hazards

10-Undecenal is classified as a skin irritant (Category 2), skin sensitizer (Sub-category 1B), and long-term (chronic) aquatic hazard (Category 3) . It causes skin irritation and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects .

Relevant Papers One relevant paper was found during the search. The paper discusses the impact of 10-undecenal PVA acetalization on the macromolecular organization . The key takeaway from the paper is that acetalization of PVA with 10-undecenal significantly modifies macromolecules’ organization and increases viscosity, with grafted segments forming at the surface of modified PVA films .

properties

IUPAC Name

undec-10-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,11H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHHDSQXFXLTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037757
Record name 10-Undecen-1-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to light yellow liquid with a fatty, rose-like odour on dilution
Record name 10-Undecenal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 10-Undecenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 10-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/656/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

98.00 to 100.00 °C. @ 3.00 mm Hg
Record name 10-Undecenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

30 mg/L @ 20 °C (exp), soluble in propylene glycol and most fixed oils; insoluble in glycerol and water
Record name 10-Undecenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 10-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/656/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.840-0.850
Record name 10-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/656/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

10-Undecenal

CAS RN

112-45-8
Record name 10-Undecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Undecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Undecenal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Undecenal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 10-Undecen-1-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undec-10-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-UNDECENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU1OTA08RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-Undecenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, a stirred solution of 82.0 grams (0.646 mole) of oxalyl chloride in 600 ml of methylene chloride was cooled to -50° to -60° C., and a solution of 100.9 grams (1.292 moles) of dimethyl sulfoxide in 120 ml of methylene chloride was added dropwise during a 10-15 minute period. The reaction mixture temperature was maintained at -50° to -60° C. during the addition. Upon completion of addition, the reaction mixture was stirred for two minutes, and then a solution of 100.0 grams (0.587 mole) of 10-undecen-1-ol in 130 ml of methylene chloride was added dropwise during a 15 minute period while maintaining the reaction mixture temperature at -50° to -60° C. Upon completion of addition, the reaction mixture was stirred for 15 minutes, and then 297.1 grams (2.936 moles) of triethylamine was added dropwise during a five minute period while still maintaining the reaction mixture temperature at -50° to -60° C. Upon completion of addition, the reaction mixture was stirred as it was allowed to warm to ambient temperature. After this time 700 ml of water was stirred with the reaction mixture. The water layer was separated and washed with two 160 ml portions of methylene chloride. The washes were combined with the organic layer, and the combination was washed with three 160 ml portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and was then filtered. The filtrate was concentrated under reduced pressure to an oil/solid residue. The residue was stirred with 400 ml of pentane, and the solid was separated by filtration. The filtrate was concentrated under reduced pressure yielding 101.4 grams of 10-undecenal as an oil. The ir spectrum was consistent with the proposed structure.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100.9 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
297.1 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Undecenal
Reactant of Route 2
10-Undecenal
Reactant of Route 3
10-Undecenal
Reactant of Route 4
10-Undecenal
Reactant of Route 5
10-Undecenal
Reactant of Route 6
Reactant of Route 6
10-Undecenal

Citations

For This Compound
535
Citations
Y Feng, Y Wang, G Liu, J Shen, R Li, J Du… - Journal of Cleaner …, 2018 - Elsevier
… In the paper, CTP was modified with 10-Undecenal (UNL) over the catalysis of potassium bisulfate (KHSO 4 ) in cyclohexane solvent to reduce the content of US Environment Protection …
Number of citations: 16 www.sciencedirect.com
P Piluso, G Sudre, F Boisson-Da Cruz… - European Polymer …, 2018 - Elsevier
… The aim of the present study is to investigate the impact of the grafting of 10-undecenal (below 1.85 mol% AD) on both the organization of modified PVA chains in aqueous solution and …
Number of citations: 3 www.sciencedirect.com
O Kreye, D Kugele, L Faust… - Macromolecular rapid …, 2014 - Wiley Online Library
… Castor oil-derived platform chemicals, such as 10-undecenoic acid and 10-undecenal, are … Iterative steps of the Passerini reaction with 10-undecenal and 10-isocyanodec-1-ene for …
Number of citations: 51 onlinelibrary.wiley.com
BÖ Öztürk, S Öztürk - Molecular Catalysis, 2020 - Elsevier
… /TH) reactions of 10-undecenal were carried out in water … 10-undecenal using methyl acrylate as the cross-metathesis partner in water. The sequential CM/TH reaction of 10-undecenal …
Number of citations: 16 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and chemical …, 2022 - pubmed.ncbi.nlm.nih.gov
RIFM fragrance ingredient safety assessment, 10-undecenal, CAS Registry Number 112-45-8 RIFM fragrance ingredient safety assessment, 10-undecenal, CAS Registry Number 112-45-8 …
Number of citations: 9 pubmed.ncbi.nlm.nih.gov
XW Han, O Daugulis, M Brookhart - Organometallics, 2021 - ACS Publications
… Table 3 summarizes the results for polymerization of ENB in the presence of variable concentrations of 10-undecenal, which results in the production of PENBs possessing an aldehyde …
Number of citations: 5 pubs.acs.org
VG Yadav, SB Chandalia - Organic Process Research & …, 1997 - ACS Publications
… Important perfumery aldehydes such as 10-undecenal could … Under this condition it was possible to obtain 10-undecenal … Under this condition it was possible to obtain 10-undecenal (3…
Number of citations: 16 pubs.acs.org
S Kobayashi, J Furukawa, T Sakai, N Sakairi - Carbohydrate research, 2002 - Elsevier
… Racemic methyl 11-hydroxytetradecanoate (methyl convolvulinolate) was synthesized by Grignard reaction of propylmagnesium bromide with 10-undecenal followed by hydroboration. …
Number of citations: 6 www.sciencedirect.com
P Piluso, F Da‐Cruz Boisson… - Journal of Polymer …, 2018 - Wiley Online Library
… The reactant, 10-undecenal, was composed of a long alkyl chain with a vinyl end group, and the functionalization reaction was studied in heterogeneous media for low reactant …
Number of citations: 9 onlinelibrary.wiley.com
O Kreye, T Tóth, MAR Meier - European journal of lipid science …, 2011 - Wiley Online Library
… The treatment of 10-undecenal 4 with a catalytic amount of diluted aqueous sodium hydroxide in methanol leads to the condensation product 5 (Fig. 2). After refluxing for 3 h and a …
Number of citations: 37 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.